molecular formula C15H14N2O7 B4850211 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl N-acetylglycinate

2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl N-acetylglycinate

Cat. No.: B4850211
M. Wt: 334.28 g/mol
InChI Key: VJSALYYSQJDLMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl N-acetylglycinate, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell growth, differentiation, and survival. The inhibition of EGFR has been implicated in the treatment of various types of cancer, making AG-1478 a promising therapeutic agent.

Mechanism of Action

2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl N-acetylglycinate works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity. This results in the inhibition of downstream signaling pathways that are involved in cell growth and survival. The inhibition of EGFR has been shown to induce apoptosis and inhibit cell proliferation, making it a promising therapeutic target for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of EGFR and downstream signaling molecules such as AKT and ERK. This results in the inhibition of cell growth and survival. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and -9. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl N-acetylglycinate has several advantages as a research tool. It is a potent and selective inhibitor of EGFR, making it an ideal tool for studying the role of EGFR in various cellular processes. This compound is also relatively easy to synthesize and has a long shelf life, making it a convenient research tool. However, this compound has some limitations. It is not a clinically approved drug and has not been extensively studied in humans. Additionally, this compound may have off-target effects on other tyrosine kinases, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl N-acetylglycinate. One area of research is the development of more potent and selective EGFR inhibitors that can be used as therapeutic agents for cancer treatment. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to EGFR inhibitors. Additionally, research on the mechanisms of resistance to EGFR inhibitors is needed to develop strategies to overcome resistance in cancer cells.

Scientific Research Applications

2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl N-acetylglycinate has been extensively used in scientific research to study the role of EGFR in various cellular processes and diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer treatment. This compound has also been used to study the effects of EGFR inhibition on cell differentiation, migration, and survival.

Properties

IUPAC Name

[2-[(1,3-dioxoisoindol-2-yl)methoxy]-2-oxoethyl] 2-acetamidoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O7/c1-9(18)16-6-12(19)23-7-13(20)24-8-17-14(21)10-4-2-3-5-11(10)15(17)22/h2-5H,6-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSALYYSQJDLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)OCC(=O)OCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.